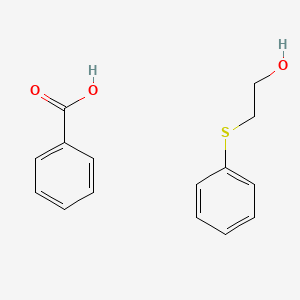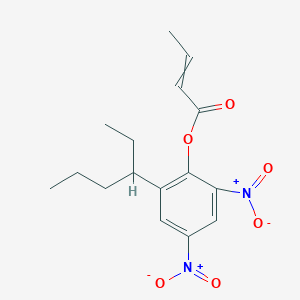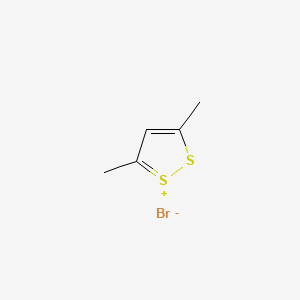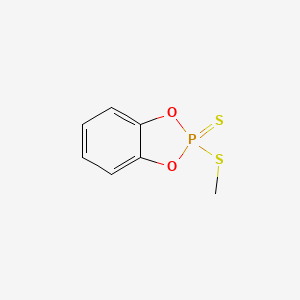
2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a heterocyclic compound containing sulfur and phosphorus atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxaphosphole derivative with a methylsulfanyl reagent in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodioxaphosphole derivatives and methylsulfanyl-containing heterocycles. Examples include:
- 2-(Methylsulfanyl)-1,3-benzodioxole
- 2-(Methylsulfanyl)-1,3,2lambda~5~-benzodioxaphosphole-2-oxide .
Uniqueness
What sets 2-(Methylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione apart is its unique combination of sulfur and phosphorus atoms within a heterocyclic framework. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Numéro CAS |
23208-14-2 |
|---|---|
Formule moléculaire |
C7H7O2PS2 |
Poids moléculaire |
218.2 g/mol |
Nom IUPAC |
2-methylsulfanyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphole |
InChI |
InChI=1S/C7H7O2PS2/c1-12-10(11)8-6-4-2-3-5-7(6)9-10/h2-5H,1H3 |
Clé InChI |
VSAHCKDTXMBNCK-UHFFFAOYSA-N |
SMILES canonique |
CSP1(=S)OC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
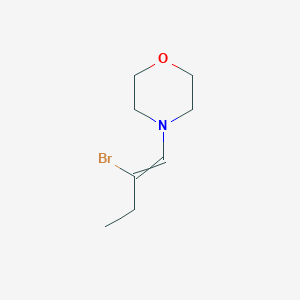
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
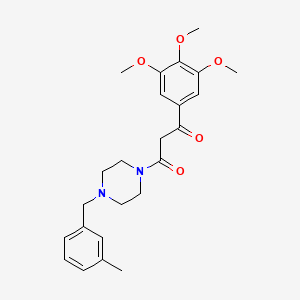
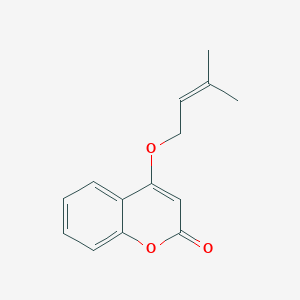
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)

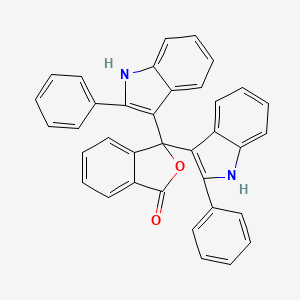
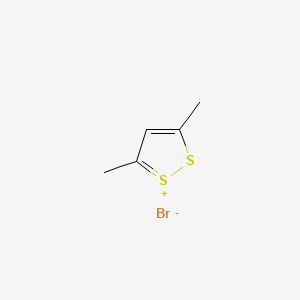
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)

